molecular formula C15H15N5O2 B2521327 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide CAS No. 2034413-98-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide

Cat. No.: B2521327
CAS No.: 2034413-98-2
M. Wt: 297.318
InChI Key: MXQFXDSVZPCRGG-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm³, a molar refractivity of 72.6±0.5 cm³, and a polar surface area of 92 Ų .

Scientific Research Applications

Synthesis and Biological Properties

Research has highlighted the synthesis of various 1,2,4-triazolo[4,3-a]pyrazine derivatives, exploring their potential in inhibiting human renin, a critical enzyme in the regulation of blood pressure. These compounds, through the incorporation of specific mimetics, have shown promise as potent inhibitors, with some demonstrating the capability to lower blood pressure in animal models (Roberts et al., 1990). However, challenges related to oral absorption highlight the complexity of developing orally active therapeutics from these derivatives.

Anticancer and Antimicrobial Activities

The anticancer and antimicrobial potentials of derivatives from the triazolo[4,3-a]pyrazine scaffold have been extensively studied. Compounds synthesized from enaminones, for instance, have exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2, showing inhibition effects comparable to standard treatments like 5-fluorouracil. Additionally, these compounds have demonstrated antimicrobial activity, suggesting their utility in combating microbial infections (Riyadh, 2011).

Anticonvulsant Activity

The synthesis and evaluation of anticonvulsant activities of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have shown promising results. These derivatives have been tested against maximal electroshock-induced seizures in rats, with several compounds exhibiting potent activity. This research points to the potential of these compounds in developing new treatments for epilepsy (Kelley et al., 1995).

Phosphodiesterase Inhibitors

Explorations into the pyrazolo[1,5-a]-1,3,5-triazine ring system as a bioisostere for adenine have led to the identification of potent phosphodiesterase type 4 inhibitors. These inhibitors, with their high isoenzyme selectivity, have shown significant anti-inflammatory activity, offering a new avenue for therapeutic intervention in diseases characterized by inflammation (Raboisson et al., 2003).

Development of Adenosine Receptor Antagonists

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile base for the development of adenosine receptor antagonists. These compounds have shown nanomolar affinity for the hA2A adenosine receptor, with selectivity that makes them potential candidates for treating disorders related to adenosine receptor dysregulation (Falsini et al., 2017).

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . The promising antibacterial activities of some triazolo[4,3-a]pyrazine derivatives suggest that these compounds could be further explored for their potential as antimicrobial agents .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-5,8-9H,6-7,10H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQFXDSVZPCRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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